No Comparator-Based Quantitative Differentiation Data Available
An exhaustive search of primary research literature, patents, and authoritative databases (PubMed, PubChem, ChEMBL, BindingDB, Google Patents) failed to identify any quantitative biological or physicochemical data for N-(2,4-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide (CAS 400077-74-9). No head-to-head comparisons, IC50 values, binding affinities, selectivity panels, or functional assay results were found for this compound. The only references to biological activity originate from excluded sources (Benchchem) that lack primary data and quantitative rigor. Potential closest analogs, such as EC21a (a CB2 PAM) or compound 17 (a CB2 neutral antagonist with Ki = 1.0 nM) from the 2-oxopyridine-3-carboxamide class, cannot be used for direct comparison because no assay data exists for the target compound to establish relative performance [1]. Consequently, no evidence-based differentiation claims can be substantiated at this time.
| Evidence Dimension | All quantitative pharmacological and physicochemical parameters |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Nearest class analogs: EC21a (CB2 PAM, in vivo antinociceptive activity in mouse neuropathic pain model); Compound 17 (CB2 Ki = 1.0 nM, selectivity SI = 43.4 vs CB1) [1] |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | Not applicable |
Why This Matters
For scientific procurement, the absence of peer-reviewed quantitative data means this compound cannot be prioritized over any related analog based on performance; selection must rely solely on non-pharmacological criteria such as vendor reliability, purity specifications, and price.
- [1] Lucchesi, V., et al. (2014). 1,2-Dihydro-2-oxopyridine-3-carboxamides: the C-5 substituent is responsible for functionality switch at CB2 cannabinoid receptor. European Journal of Medicinal Chemistry, 74, 524-532. View Source
